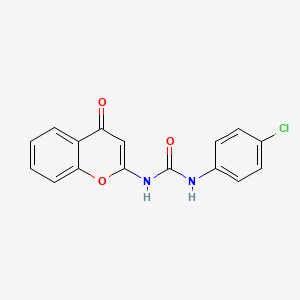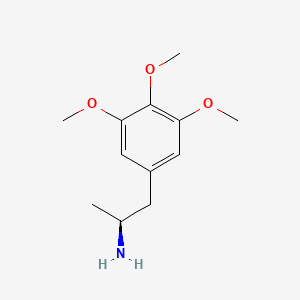
3,4,5-Trimethoxyamphetamine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Triméthoxyamphétamine, (S)-, est un composé synthétique appartenant à la classe des amphétamines substituées. Il est structurellement apparenté à la mescaline, un protoalcaloïde psychédélique naturel présent dans certains cactus.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3,4,5-Triméthoxyamphétamine implique généralement la méthylation de la 3,4,5-trihydroxyamphétamine. Une méthode courante consiste à utiliser l'iodure de méthyle et une base comme le carbonate de potassium dans un solvant tel que l'acétone. La réaction est réalisée sous reflux pour obtenir le composé triméthoxy souhaité .
Méthodes de production industrielle
La production industrielle de la 3,4,5-Triméthoxyamphétamine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de mesures de sécurité pour manipuler les réactifs et les sous-produits .
Analyse Des Réactions Chimiques
Types de réactions
La 3,4,5-Triméthoxyamphétamine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylsulfoxyde (DMSO).
Principaux produits formés
Oxydation : Formation des quinones correspondantes.
Réduction : Formation de l'amine correspondante.
Substitution : Formation d'amphétamines substituées.
Applications de la recherche scientifique
Chimie : Utilisé comme précurseur dans la synthèse d'autres composés psychoactifs.
Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs.
Médecine : Investigé pour ses utilisations thérapeutiques potentielles dans la thérapie assistée par des psychédéliques.
Industrie : Utilisé dans le développement d'étalons analytiques pour les études médico-légales et toxicologiques.
Mécanisme d'action
Le mécanisme d'action de la 3,4,5-Triméthoxyamphétamine implique son interaction avec les récepteurs de la sérotonine, en particulier le récepteur 5-HT2A. Cette interaction conduit à une libération altérée de neurotransmetteurs et à une modulation des voies neuronales, ce qui se traduit par ses effets psychoactifs. Le composé présente également une activité agoniste sur les récepteurs de la dopamine, contribuant à ses propriétés stimulantes .
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses in psychedelic-assisted therapy.
Industry: Utilized in the development of analytical standards for forensic and toxicological studies.
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethoxyamphetamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects. The compound also exhibits agonist activity on dopamine receptors, contributing to its stimulant properties .
Comparaison Avec Des Composés Similaires
La 3,4,5-Triméthoxyamphétamine est structurellement similaire à d'autres amphétamines substituées et phénéthylamines, telles que :
Mescaline : Psychédélique naturel avec des effets psychoactifs similaires.
2,4,5-Triméthoxyamphétamine (TMA-5) : Une autre amphétamine substituée avec des propriétés psychoactives.
2,4,6-Triméthoxyamphétamine (TMA-6) : Connue pour ses effets hallucinogènes.
Escaline : Un composé psychédélique avec une structure similaire.
Le caractère unique de la 3,4,5-Triméthoxyamphétamine réside dans son schéma de substitution spécifique, qui influence son profil pharmacologique et sa puissance par rapport à d'autres composés similaires .
Propriétés
Numéro CAS |
708198-43-0 |
|---|---|
Formule moléculaire |
C12H19NO3 |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
(2S)-1-(3,4,5-trimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO3/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8H,5,13H2,1-4H3/t8-/m0/s1 |
Clé InChI |
WGTASENVNYJZBK-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC1=CC(=C(C(=C1)OC)OC)OC)N |
SMILES canonique |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)

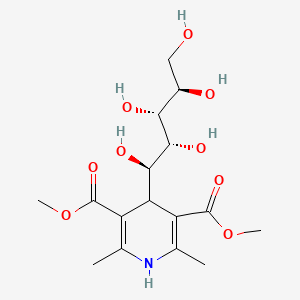
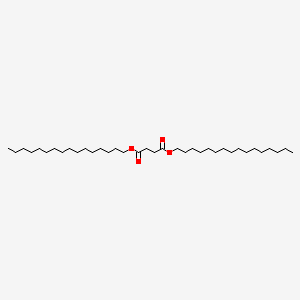
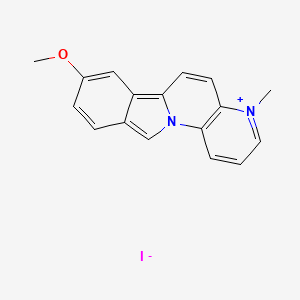
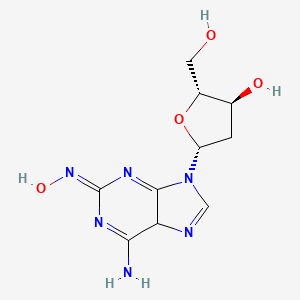
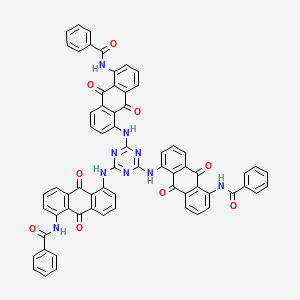


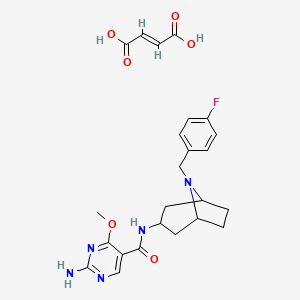
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)


